Thiazolo[4,5-c]pyridine-4-carbonitrile
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Overview
Description
Thiazolo[4,5-c]pyridine-4-carbonitrile is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[4,5-c]pyridine-4-carbonitrile typically involves the annulation of a thiazole ring to a pyridine ring. One common method includes the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . Another approach involves the use of pyridine derivatives followed by thiazole heterocycle annulation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Thiazolo[4,5-c]pyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and triethylamine . The reactions are typically carried out in solvents such as ethanol under controlled temperature and pressure conditions.
Major Products
The major products formed from these reactions include various substituted thiazolo[4,5-c]pyridine derivatives, which can exhibit different pharmacological activities .
Scientific Research Applications
Thiazolo[4,5-c]pyridine-4-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: It has shown promise as an anticancer agent, particularly against breast cancer cell lines.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of thiazolo[4,5-c]pyridine-4-carbonitrile involves its interaction with various molecular targets and pathways. For instance, it can inhibit the aggregation factor of human platelets and act as a fibrinogenic receptor antagonist with antithrombotic activity . Additionally, it may interact with DNA gyrase, an enzyme critical for bacterial DNA replication, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridine: Another fused heterocyclic compound with similar pharmacological activities.
Thiazolo[5,4-b]pyridine: Known for its potent inhibitory activity against various enzymes.
Pyrano[2,3-d]thiazole: Exhibits a wide range of drug development applications.
Uniqueness
Thiazolo[4,5-c]pyridine-4-carbonitrile is unique due to its specific structural configuration, which allows for multiple reactive sites and wide-range modifications. This makes it a versatile scaffold for the development of novel pharmacologically active compounds .
Properties
CAS No. |
1332387-68-4 |
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Molecular Formula |
C7H3N3S |
Molecular Weight |
161.19 g/mol |
IUPAC Name |
[1,3]thiazolo[4,5-c]pyridine-4-carbonitrile |
InChI |
InChI=1S/C7H3N3S/c8-3-5-7-6(1-2-9-5)11-4-10-7/h1-2,4H |
InChI Key |
GPLABEWOEVYIEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1SC=N2)C#N |
Origin of Product |
United States |
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